molecular formula C9H10ClNO2 B3380335 (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1909294-06-9

(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B3380335
CAS No.: 1909294-06-9
M. Wt: 199.63
InChI Key: OBGPWWPLZPGMJP-KZYPOYLOSA-N
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Description

(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H9NO2·HCl It is a hydrochloride salt of the cyclopropane derivative containing a pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridine-4-carboxylic acid as the starting material.

  • Cyclopropanation Reaction: The carboxylic acid group is converted to an acid chloride, followed by a cyclopropanation reaction using a suitable reagent like diazomethane or a Simmons-Smith reagent.

  • Hydrochloride Formation: The resulting cyclopropane carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.

  • Purification: The product is purified using crystallization or other suitable methods to obtain the final compound.

Chemical Reactions Analysis

(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine-4-carboxylic acid derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: can be compared with similar compounds such as (1R,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride and (1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride :

  • Structural Differences: The position of the substituents on the pyridine ring and the cyclopropane ring differ among these compounds.

  • Unique Properties: Each compound has unique chemical and biological properties due to these structural differences.

Comparison with Similar Compounds

  • (1R,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

  • (1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its potential therapeutic properties and role in organic synthesis highlight its importance in ongoing research.

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Properties

IUPAC Name

(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPWWPLZPGMJP-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4904-18-1
Record name rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
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